5-Chloro-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Chloro-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and a piperidine ring linked through an ether bond to a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the formation of a Schiff base followed by reduction.
Introduction of the Thiolane Ring: The thiolane ring is introduced via nucleophilic substitution reactions, where a suitable thiolane precursor reacts with the piperidine intermediate.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately and then coupled with the piperidine-thiolane intermediate through an ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 5-Chloro-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: This compound is similar in structure but has different substituents on the pyrimidine and piperidine rings.
5-Chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine: Another structurally related compound with potential therapeutic applications.
Uniqueness
5-Chloro-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions and effects in various applications.
Properties
Molecular Formula |
C13H18ClN3OS |
---|---|
Molecular Weight |
299.82 g/mol |
IUPAC Name |
5-chloro-2-[1-(thiolan-3-yl)piperidin-4-yl]oxypyrimidine |
InChI |
InChI=1S/C13H18ClN3OS/c14-10-7-15-13(16-8-10)18-12-1-4-17(5-2-12)11-3-6-19-9-11/h7-8,11-12H,1-6,9H2 |
InChI Key |
UMPVLUORSNVRHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)C3CCSC3 |
Origin of Product |
United States |
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